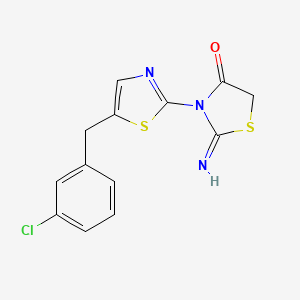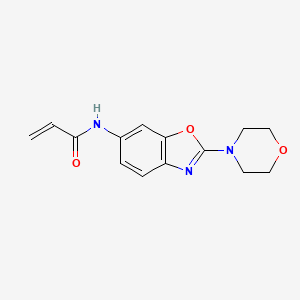![molecular formula C18H13FN4O2S B2621129 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-33-5](/img/structure/B2621129.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound featuring a fluorine-substituted benzo[d]thiazole ring, a methylated isoxazole ring, and a pyridin-2-ylmethyl group
Mécanisme D'action
Target of Action
tuberculosis , suggesting that this compound may also target similar bacterial species.
Mode of Action
tuberculosis . This suggests that the compound may interact with its targets in a way that inhibits their growth or function.
Biochemical Pathways
It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Therefore, it’s possible that this compound may affect these pathways.
Result of Action
It’s known that benzothiazole derivatives have shown anti-cancer activity against various cancer cell lines . This suggests that the compound may have similar effects.
Analyse Biochimique
Biochemical Properties
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as cyclooxygenase (COX) and phospholipase A2, which are involved in the biosynthesis of prostaglandins and other inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, such as p53, which regulates cell cycle and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby modulating their activity.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cell lines such as Colo205, U937, MCF7, and A549, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of p53 and the mitochondrial-dependent pathway . It also influences cell signaling pathways by modulating the expression of genes involved in cell proliferation and apoptosis. Furthermore, this compound affects cellular metabolism by altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases and subsequent cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to the active sites of enzymes such as COX and phospholipase A2, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with the tumor suppressor protein p53, enhancing its stability and activity, which leads to the induction of cell cycle arrest and apoptosis . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo models have demonstrated that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish with time due to degradation and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting COX and phospholipase A2 activity and promoting apoptosis . At higher doses, it may cause toxic or adverse effects, including gastrointestinal irritation and ulceration, due to its impact on COX-1 and COX-2 enzymes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at very high concentrations, indicating a need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of various metabolites that may retain or lose the biological activity of the parent compound. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration and distribution . Additionally, binding proteins such as albumin can affect the compound’s localization and accumulation in tissues, impacting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications, such as phosphorylation, may direct the compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . The localization of this compound within subcellular structures is essential for its interaction with key biomolecules and the execution of its biochemical functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-amino-6-fluorobenzothiazole with appropriate reagents to form the isoxazole ring
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom on the benzo[d]thiazole ring can be oxidized under specific conditions.
Reduction: The pyridin-2-ylmethyl group can be reduced to form a pyridin-2-ylmethanol derivative.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated benzo[d]thiazole derivatives.
Reduction: Pyridin-2-ylmethanol derivatives.
Substitution: Substituted isoxazole derivatives.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for drug development, particularly in the treatment of inflammatory and infectious diseases.
Biology: It can be used as a molecular probe to study biological pathways and interactions.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Comparaison Avec Des Composés Similaires
N-(benzo[d]thiazol-2-yl)-2-phenylmethanamine
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
N-(6-fluorobenzo[d]thiazol-2-yl)ethanamine
Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-15(25-22-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXFVVJMKPPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2621046.png)
![N,N,1-Trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2621047.png)


![N-[(oxolan-2-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2621052.png)


![3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2621057.png)
![1-[(4-ethenylphenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2621058.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2621063.png)
![methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2621064.png)


